7-Methoxyoxepino[3,2-d]isoxazole
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
133708-06-2 |
|---|---|
Molecular Formula |
C8H7NO3 |
Molecular Weight |
165.148 |
IUPAC Name |
7-methoxyoxepino[3,2-d][1,2]oxazole |
InChI |
InChI=1S/C8H7NO3/c1-10-7-4-2-3-6-5-9-12-8(6)11-7/h2-5H,1H3 |
InChI Key |
QJPPVRMNRPHSBG-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC2=C(O1)ON=C2 |
Synonyms |
Oxepino[3,2-d]isoxazole, 7-methoxy- (9CI) |
Origin of Product |
United States |
Retrosynthetic Analysis and Strategic Disconnections of 7 Methoxyoxepino 3,2 D Isoxazole
Identification of Key Synthons for the Oxepino and Isoxazole (B147169) Moieties
A retrosynthetic analysis of 7-Methoxyoxepino[3,2-d]isoxazole begins with the disconnection of the two primary heterocyclic rings. The isoxazole ring is a well-established pharmacophore, and its synthesis often relies on the [3+2] cycloaddition reaction between a nitrile oxide and a dipolarophile, such as an alkyne or an alkene. wikipedia.orgnanobioletters.com This approach is highly efficient and typically offers excellent control over regioselectivity. nih.gov
Therefore, a primary disconnection of the isoxazole ring in the target molecule leads to two key synthons: a nitrile oxide precursor and a suitably functionalized oxepine-derived alkyne. This strategy is outlined below:
Figure 1: Primary Retrosynthetic Disconnection of the Isoxazole Ring
The oxepine moiety, a seven-membered oxygen-containing heterocycle, presents a more varied synthetic challenge. The construction of seven-membered rings can be less entropically favored than their five- or six-membered counterparts. researchgate.net Common strategies for the formation of oxepine rings include intramolecular cyclization reactions, such as Williamson ether synthesis, ring-closing metathesis (RCM), or intramolecular Heck reactions. numberanalytics.com
A logical disconnection of the oxepine ring would involve breaking one of the carbon-oxygen bonds, leading to a linear precursor with a hydroxyl group and a suitable leaving group or a precursor amenable to a carbon-carbon bond-forming cyclization.
Strategic Approaches for Constructing the Fused [3,2-d] System
The fusion of the isoxazole and oxepine rings can be approached in two principal ways: constructing the isoxazole ring onto a pre-formed oxepine, or vice versa.
Strategy A: Isoxazole Formation on an Oxepine Template
This approach follows the primary retrosynthetic disconnection outlined in Figure 1. The key transformation would be an intermolecular [3+2] dipolar cycloaddition between an oxepine-derived alkyne and a nitrile oxide. The nitrile oxide can be generated in situ from an aldoxime, often through oxidation with reagents like (diacetoxyiodo)benzene (B116549) (PIDA) or via dehydrohalogenation of a hydroxamoyl chloride. mdpi.com This method is advantageous due to the high regioselectivity often observed in nitrile oxide cycloadditions. wikipedia.org
Strategy B: Oxepine Ring Formation on an Isoxazole Template
An alternative and powerful strategy involves the formation of the seven-membered oxepine ring as the final key step. This could be achieved through an intramolecular cyclization of a precursor already containing the isoxazole ring. A plausible precursor would be an isoxazole substituted with two side chains, one bearing a nucleophilic hydroxyl group and the other an electrophilic center or a functionality suitable for a metal-catalyzed cyclization.
One such approach is an intramolecular Williamson ether synthesis. Another sophisticated method is the intramolecular nitrile oxide cycloaddition (INOC), where a molecule containing both a nitrile oxide precursor and an alkyne moiety undergoes cyclization to form the fused bicyclic system in a single step. mdpi.comnih.gov This can be a highly efficient method for constructing fused heterocyclic systems.
A further possibility involves a palladium-catalyzed intramolecular cyclization. For instance, a Sonogashira coupling could be employed to introduce an alkyne, which then participates in a subsequent intramolecular cyclization. researchgate.netwikipedia.org
Planning for the Regioselective Introduction of the 7-Methoxy Functionality
The introduction of the 7-methoxy group requires careful consideration of its directing effects and the stability of the heterocyclic system under the reaction conditions. There are two main strategic windows for this functionalization: before or after the formation of the fused ring system.
Introduction Before Ring Fusion:
Incorporating the methoxy (B1213986) group onto one of the acyclic precursors before the cyclization to form the oxepine ring could be a viable strategy. This would involve the synthesis of a methoxy-substituted building block. However, the electronic nature of the methoxy group could influence the reactivity and regioselectivity of the subsequent cyclization steps. For electron-rich aromatic systems, electrophilic aromatic substitution can be a route to introduce such functionalities. mdpi.com
Introduction After Ring Fusion:
Alternatively, the methoxy group could be introduced onto the pre-formed oxepino[3,2-d]isoxazole scaffold. This would necessitate a regioselective C-H functionalization or a substitution reaction. The electron density of the fused heterocyclic system would dictate the feasibility and regioselectivity of such a transformation. Electron-deficient heterocycles can sometimes be functionalized via radical-mediated reactions. nih.gov Conversely, if the target position is sufficiently nucleophilic, direct methylation of a hydroxyl precursor could be achieved. Biocatalytic methods are also emerging for the regioselective methylation of heterocycles. acs.org
The choice of strategy will ultimately depend on the accessibility of starting materials and the compatibility of the functional groups throughout the synthetic sequence.
Detailed Reaction Mechanisms for Key Synthetic Steps
The synthesis of oxepino[3,2-d]isoxazoles often involves cycloaddition reactions as a key step for constructing the isoxazole ring. The nature of this cycloaddition, whether it proceeds through a concerted or stepwise pathway, is a critical aspect of the reaction mechanism.
Concerted vs. Stepwise Pathways in Cycloadditions
The formation of the isoxazole ring in molecules like this compound typically occurs via a [3+2] cycloaddition reaction. nih.govnih.gov In this process, a 1,3-dipole, such as a nitrile oxide, reacts with a dipolarophile, which in this case would be an appropriate alkene or alkyne precursor. nih.govnih.gov Two primary mechanistic pathways are considered for such cycloadditions: a concerted pericyclic mechanism and a stepwise mechanism involving a diradical intermediate. nih.govnih.govresearchgate.net
Computational studies, such as those using Density Functional Theory (DFT), have been employed to investigate the competition between these two pathways. nih.gov For many 1,3-dipolar cycloadditions involving normal dipolarophiles, the concerted pathway is generally favored over the stepwise diradical mechanism. nih.gov The preference for a concerted versus a stepwise mechanism can be influenced by the electronic nature of the reactants. For instance, the reaction of a nitrone with the highly reactive, antiaromatic cyclobutadiene (B73232) presents a borderline case where the stepwise process can compete with the concerted one. nih.gov However, as the antiaromatic character of the dipolarophile decreases, the concerted pathway again becomes the predominant mechanism. nih.gov
The synthesis of isoxazoles through copper(I)-catalyzed cycloadditions of nitrile oxides to acetylides has been shown through computational studies to proceed via a nonconcerted mechanism involving unique metallacycle intermediates. organic-chemistry.org In contrast, metal-free syntheses of 3,4,5-trisubstituted isoxazoles from β-functionalized ketones and nitrile oxides are often described as enolate-mediated 1,3-dipolar cycloadditions. beilstein-journals.org
Role of Intermediates and Transition States
The formation of the oxepino[3,2-d]isoxazole ring system proceeds through various intermediates and transition states that dictate the reaction's progress and selectivity. In the context of [3+2] cycloadditions for isoxazole synthesis, the nature of these transient species is of significant interest.
For instance, in the synthesis of 3,4,5-trisubstituted isoxazoles, the reaction of a 1,3-diketone with a nitrile oxide in a polar solvent involves the initial deprotonation of the diketone to form a carbanion intermediate. beilstein-journals.org This carbanion then adds to the nitrile oxide to form an intermediate which subsequently undergoes cyclization. beilstein-journals.org The solvent polarity can play a crucial role in stabilizing these intermediates and influencing the reaction outcome. beilstein-journals.org
Computational analysis of the inverse electron-demand hetero-Diels-Alder reaction of isoxazoles with enamines, catalyzed by a Lewis acid like TiCl4, reveals a stepwise mechanism. rsc.org The reaction proceeds through the formation of a [2.2.1]-oxazabicyclic intermediate. rsc.org The presence of the Lewis acid significantly alters the reaction pathway from a high-energy concerted cycloaddition to a lower-energy stepwise process involving C-C and then C-N bond formation. rsc.org
Kinetic and Thermodynamic Control in Product Formation
Kinetic control occurs when the reaction is essentially irreversible, and the major product is the one that is formed the fastest, meaning it has the lowest activation energy. libretexts.orgmasterorganicchemistry.com This is often favored at lower reaction temperatures where there is insufficient energy to overcome the activation barrier for the reverse reaction. libretexts.orgyoutube.com
Thermodynamic control , on the other hand, predominates when the reaction is reversible, typically at higher temperatures. libretexts.orgmasterorganicchemistry.com Under these conditions, an equilibrium is established, and the major product is the most thermodynamically stable one, even if it is formed more slowly. libretexts.orgmasterorganicchemistry.com
In the context of cycloaddition reactions for isoxazole synthesis, factors such as steric hindrance and electronic effects can influence whether the kinetic or thermodynamic product is favored. masterorganicchemistry.commdpi.com For example, in the formation of enolates from asymmetric carbonyl compounds, a bulky base at low temperatures will favor the formation of the kinetic enolate by abstracting the less sterically hindered proton. youtube.com Conversely, a smaller base at higher temperatures allows for equilibration and favors the formation of the more stable, more substituted thermodynamic enolate. youtube.com The choice of solvent can also impact the product distribution by influencing the stability of intermediates and transition states. beilstein-journals.org
Reactivity Profile of the Oxepino[3,2-d]isoxazole Core
The fused ring system of oxepino[3,2-d]isoxazole exhibits a unique reactivity profile, influenced by the interplay of the oxepine and isoxazole rings. This includes susceptibility to ring-opening and rearrangement reactions, as well as specific patterns of electrophilic and nucleophilic substitution.
Ring-Opening and Rearrangement Reactions (e.g., Boulton-Katritzky Type)
The isoxazole ring within the oxepino[3,2-d]isoxazole system is susceptible to various ring-opening and rearrangement reactions, a characteristic feature of many isoxazole-containing heterocycles. researchgate.net One of the most notable of these is the Boulton-Katritzky rearrangement. researchgate.netbeilstein-journals.orgrsc.orgmdpi.com
The Boulton-Katritzky rearrangement is a thermal or base-promoted isomerization of heterocyclic compounds. beilstein-journals.orgmdpi.com In the context of isoxazoles, this rearrangement can lead to the formation of different heterocyclic systems. For example, isoxazolo[4,5-b]pyridine-3-carbaldehyde arylhydrazones have been observed to undergo a base-promoted Boulton-Katritzky rearrangement to yield 3-hydroxy-2-(2-aryl beilstein-journals.orgbeilstein-journals.orgmdpi.comtriazol-4-yl)pyridines. beilstein-journals.org This transformation has also been reported for benzo[d]isoxazoles. beilstein-journals.org The propensity for this rearrangement can be influenced by the substituents on the heterocyclic ring. beilstein-journals.org
Base-promoted decarbonylation followed by isoxazole ring opening has also been observed. For instance, treatment of 3-formylisoxazolo[4,5-b]pyridines with potassium carbonate can lead to 3-hydroxypyridine-2-carbonitriles. beilstein-journals.org The stability of the isoxazole ring can be a critical factor; for example, the N-O bond in isoxazoles can be cleaved under basic conditions. researchgate.net
Table 1: Examples of Boulton-Katritzky and Related Rearrangements
| Starting Material | Conditions | Product | Reference |
|---|---|---|---|
| Isoxazolo[4,5-b]pyridine-3-carbaldehyde arylhydrazones | Base-promoted | 3-Hydroxy-2-(2-aryl beilstein-journals.orgbeilstein-journals.orgmdpi.comtriazol-4-yl)pyridines | beilstein-journals.org |
| 3-Formylisoxazolo[4,5-b]pyridines | K2CO3 | 3-Hydroxypyridine-2-carbonitriles | beilstein-journals.org |
| 5-Substituted Phenyl-3-[2-(morpholin-1-yl)ethyl]-1,2,4-oxadiazoles | Hydrolysis (air moisture or wet HCl) | Spiropyrazolinium compounds | mdpi.com |
Electrophilic and Nucleophilic Substitution Patterns on the Fused System
The electronic nature of the oxepino[3,2-d]isoxazole ring system dictates its susceptibility to electrophilic and nucleophilic attack. The isoxazole ring itself is generally considered an electron-deficient heterocycle, which influences the substitution patterns.
Electrophilic Substitution: Electrophilic substitution on the isoxazole ring is generally difficult due to its electron-deficient nature. scribd.com If substitution does occur, it typically happens at the C4 position. However, electrophilic attack on the nitrogen atom is also a possibility. scribd.com
Nucleophilic Substitution: While direct nucleophilic substitution on the isoxazole ring is not typically favored, intramolecular nucleophilic substitution can be a key step in the synthesis of fused isoxazole systems. beilstein-journals.orgbeilstein-journals.org For example, the synthesis of isoxazolo[4,5-b]pyridines can be achieved via intramolecular nucleophilic substitution of a nitro group. beilstein-journals.orgbeilstein-journals.org The presence of electron-withdrawing groups on the pyridine (B92270) ring can facilitate this transformation. beilstein-journals.org
Furthermore, the fused ring system can undergo nucleophilic attack that leads to ring opening or transformation. For instance, oxazino-, oxazolino-, and benzoxazin[3,2-b]indazoles react with a variety of nucleophiles (thiolates, alkoxides, amines, etc.) to yield 2-substituted 1H-indazolones. nih.gov
The reactivity of the oxepino[3,2-d]isoxazole core can also be exploited for further functionalization. For example, the methoxycarbonyl group of a synthesized pyridone derived from an isoxazole precursor can be selectively reduced. nih.gov Additionally, the nitrogen atom of a related tetrasubstituted pyridone can be benzylated. nih.gov
Stability and Degradation Pathways of the Scaffold
The stability of the oxepino[3,2-d]isoxazole scaffold is influenced by the inherent properties of both the isoxazole and the oxepine rings. Isoxazole rings are generally considered aromatic and are relatively stable. However, they can undergo ring-opening reactions under certain conditions, such as treatment with strong bases or reducing agents. researchgate.netijpcbs.com For instance, catalytic hydrogenation can lead to the cleavage of the N-O bond, resulting in the formation of an amino alcohol or a β-aminoenone. researchgate.net
The oxepine ring, being a seven-membered unsaturated heterocycle, is non-planar and exists in a boat conformation. nih.gov It is susceptible to various reactions, including ring contraction and rearrangement, particularly under acidic or thermal conditions. The stability of the oxepine ring can be influenced by the substituents present.
The degradation of the oxepino[3,2-d]isoxazole scaffold could, therefore, be initiated at either the isoxazole or the oxepine moiety. Potential degradation pathways include:
Reductive cleavage: Hydrogenolysis of the isoxazole N-O bond.
Base-induced ring opening: Abstraction of a proton from the isoxazole ring, leading to ring cleavage.
Acid-catalyzed rearrangement: Protonation of the oxepine oxygen, followed by ring-opening or rearrangement.
Photochemical degradation: Both isoxazole and oxepine rings can be susceptible to photochemical reactions, leading to various isomeric products.
Table 1: Predicted Stability of the Oxepino[3,2-d]isoxazole Scaffold under Various Conditions (Hypothetical Data)
| Condition | Predicted Stability | Potential Degradation Products |
| Neutral, Room Temperature | High | - |
| Strong Acid (e.g., HCl) | Low to Moderate | Ring-opened oxepine derivatives |
| Strong Base (e.g., NaOH) | Moderate | Ring-opened isoxazole derivatives |
| Catalytic Hydrogenation | Low | Amino alcohol derivatives |
| UV Irradiation | Low | Isomeric rearrangement products |
Influence of the 7-Methoxy Substituent on Reaction Kinetics and Regioselectivity
The presence of a methoxy group at the 7-position of the oxepino[3,2-d]isoxazole scaffold is expected to have a significant influence on the reaction kinetics and regioselectivity of its formation and subsequent reactions. The methoxy group is a strong electron-donating group through resonance and a weak electron-withdrawing group through induction.
Influence on Reaction Kinetics:
The electron-donating nature of the methoxy group increases the electron density of the oxepine ring, particularly at the double bond involved in the cycloaddition. This increased nucleophilicity of the dipolarophile would be expected to accelerate the rate of the [3+2] cycloaddition reaction with a nitrile oxide. In electrophilic aromatic substitution reactions on the oxepine ring, the methoxy group would act as an activating group, increasing the reaction rate.
Influence on Regioselectivity:
In the formation of the oxepino[3,2-d]isoxazole ring via a [3+2] cycloaddition, the regioselectivity is determined by the electronic and steric effects of the substituents on both the oxepine and the nitrile oxide. The electron-donating methoxy group will direct the cycloaddition to a specific position on the oxepine double bond. According to Frontier Molecular Orbital (FMO) theory, the reaction is controlled by the interaction between the HOMO of the oxepine and the LUMO of the nitrile oxide (or vice versa). The methoxy group will raise the energy of the HOMO and increase the orbital coefficient at the carbon atom para to it, thus favoring the formation of one regioisomer over the other.
For subsequent reactions on the formed oxepino[3,2-d]isoxazole scaffold, the 7-methoxy group will act as a directing group. For instance, in electrophilic substitution reactions, it will direct incoming electrophiles to the positions ortho and para to it within the oxepine ring system, to the extent that the fused isoxazole ring does not sterically hinder such an approach.
Table 2: Predicted Effect of the 7-Methoxy Substituent on Reaction Outcomes (Hypothetical Data)
| Reaction Type | Influence on Rate | Predicted Regiochemical Outcome |
| [3+2] Cycloaddition | Increased | Favors formation of the regioisomer with the nitrile oxide oxygen adjacent to the methoxy-substituted carbon |
| Electrophilic Aromatic Substitution | Increased | Substitution at positions ortho and para to the methoxy group |
| Nucleophilic Aromatic Substitution | Decreased | - |
Table 3: List of Mentioned Compound Names
| Compound Name |
| This compound |
| Oxepino[2,3-d]isoxazole |
| Pyrrolo[3,2-d]isoxazole |
| Isoxazole |
| Oxepine |
| Dibenzo[b,f]oxepine |
| Aldoxime |
| Hydroximoyl chloride |
| Nitrile oxide |
| Amino alcohol |
| β-aminoenone |
Mechanistic Investigations and Reaction Dynamics of Oxepino 3,2 D Isoxazole Formation and Reactivity
Influence of the 7-Methoxy Substituent on Reaction Kinetics and Regioselectivity
The 7-methoxy substituent on the oxepino[3,2-d]isoxazole scaffold is anticipated to exert a considerable influence on the kinetics and regioselectivity of its formation and subsequent reactions. The methoxy (B1213986) group acts as a potent electron-donating group via resonance, while also exhibiting a weak electron-withdrawing inductive effect.
Influence on Reaction Kinetics:
The electron-donating character of the methoxy group enhances the electron density of the oxepine ring, particularly at the double bond participating in the cycloaddition. This heightened nucleophilicity of the dipolarophile is expected to accelerate the rate of the [3+2] cycloaddition with a nitrile oxide. In the context of electrophilic aromatic substitution on the oxepine ring, the methoxy group functions as an activating group, thereby increasing the reaction rate.
Influence on Regioselectivity:
During the formation of the oxepino[3,2-d]isoxazole ring through a [3+2] cycloaddition, the regioselectivity is governed by both electronic and steric factors of the substituents on the oxepine and the nitrile oxide. The electron-donating methoxy group will direct the cycloaddition to a specific position on the oxepine's double bond. According to Frontier Molecular Orbital (FMO) theory, the reaction is controlled by the interaction between the HOMO of the oxepine and the LUMO of the nitrile oxide (or vice-versa). The methoxy group elevates the energy of the HOMO and increases the orbital coefficient at the para-carbon atom, thus favoring the formation of one regioisomer.
In subsequent reactions on the formed scaffold, the 7-methoxy group will act as a directing group. For instance, in electrophilic substitutions, it will direct incoming electrophiles to the ortho and para positions within the oxepine ring system, provided there is no significant steric hindrance from the fused isoxazole ring.
| Reaction Type | Influence on Rate | Predicted Regiochemical Outcome |
|---|---|---|
| [3+2] Cycloaddition | Increased | Favors formation of the regioisomer with the nitrile oxide oxygen adjacent to the methoxy-substituted carbon |
| Electrophilic Aromatic Substitution | Increased | Substitution at positions ortho and para to the methoxy group |
| Nucleophilic Aromatic Substitution | Decreased | - |
Theoretical and Computational Chemistry Studies of 7 Methoxyoxepino 3,2 D Isoxazole
Electronic Structure and Molecular Orbital Analysis
The electronic characteristics of 7-Methoxyoxepino[3,2-d]isoxazole are fundamental to its reactivity and molecular interactions. Density Functional Theory (DFT) calculations, a common and reliable method, can provide deep insights into its electronic landscape. researchgate.netresearchgate.net
Frontier Molecular Orbital (FMO) Theory and Reactivity Prediction
Frontier Molecular Orbital (FMO) theory is a key concept in predicting the reactivity of a molecule. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and distribution of these orbitals indicate the molecule's ability to act as an electron donor (nucleophile) or an electron acceptor (electrophile).
For a molecule like this compound, the HOMO is expected to be distributed over the electron-rich portions of the molecule, likely the methoxy (B1213986) group and the fused isoxazole (B147169) ring. The LUMO, conversely, would be localized on areas that can accept electron density. The energy gap between the HOMO and LUMO is a critical parameter for molecular stability; a smaller gap suggests higher reactivity. nih.gov In analogous isoxazole derivatives, the HOMO-LUMO gap has been shown to be a significant indicator of their biological activity. nih.gov
Table 1: Hypothetical Frontier Molecular Orbital Energies for this compound
| Orbital | Energy (eV) |
| HOMO | -6.5 |
| LUMO | -1.2 |
| HOMO-LUMO Gap | 5.3 |
Note: These values are hypothetical and based on typical ranges observed for similar heterocyclic systems in DFT studies.
Charge Distribution and Electrostatic Potential Maps
Molecular Electrostatic Potential (MEP) maps are visual representations of the charge distribution within a molecule. These maps are crucial for understanding intermolecular interactions, particularly non-covalent bonding. For this compound, the MEP map would likely show negative potential (red and yellow regions) around the oxygen and nitrogen atoms of the isoxazole ring and the oxygen of the methoxy group, indicating these as sites for electrophilic attack. Positive potential (blue regions) would be expected around the hydrogen atoms.
Conformational Analysis of the Oxepino Ring and Overall Scaffold Geometry
The seven-membered oxepino ring introduces significant conformational flexibility to the molecule. Unlike rigid five- or six-membered rings, seven-membered rings can adopt several low-energy conformations, such as chair, boat, and twist-boat forms. nih.gov Computational methods, particularly molecular mechanics and DFT, are essential for identifying the most stable conformers and the energy barriers between them.
For the fused system of this compound, the planarity of the isoxazole ring will impose constraints on the adjacent oxepino ring. The most stable conformation will be a balance between minimizing steric hindrance from the methoxy group and optimizing the ring pucker of the oxepine moiety. Studies on related dioxepino-isoxazole compounds have shown that the oxepine ring can adopt a conformation that allows for specific spatial arrangements of its substituents. researchgate.net
Reaction Pathway Elucidation and Energy Barrier Calculations
Computational chemistry can model potential reaction pathways and calculate the associated activation energies, providing insights into reaction mechanisms and feasibility. For the synthesis or transformation of this compound, theoretical calculations can help identify the most likely routes. For instance, the formation of the isoxazole ring often proceeds via 1,3-dipolar cycloaddition reactions. nanobioletters.comnih.govmdpi.comresearchgate.net DFT calculations can model the transition states of such reactions, determining the energy barriers and thus predicting the regioselectivity and stereoselectivity of the products.
Computational Prediction and Validation of Spectroscopic Data for Structural Elucidation
One of the most powerful applications of computational chemistry is the prediction of spectroscopic data, which can be compared with experimental results to confirm the structure of a synthesized compound.
Nuclear Magnetic Resonance (NMR) Chemical Shift Calculations
DFT-based methods, such as the Gauge-Including Atomic Orbital (GIAO) method, are widely used to predict ¹H and ¹³C NMR chemical shifts with a high degree of accuracy. chemaxon.comliverpool.ac.ukprotein-nmr.org.ukfaccts.deorganicchemistrydata.org The accuracy of these predictions is often improved by considering solvent effects and averaging the chemical shifts over several low-energy conformers, weighted by their Boltzmann populations. liverpool.ac.uk For this compound, theoretical calculations would provide a predicted spectrum that could be crucial for its unambiguous identification and structural assignment. In a study of a related dioxepino-isoxazole derivative, a strong agreement was found between the experimental NMR chemical shifts and those simulated using DFT at the B3LYP/6-311++G(d,p) level. researchgate.net
Infrared (IR) Vibrational Frequency Analysis
For this compound, a computational IR analysis would involve optimizing the molecule's geometry to its lowest energy state. Following optimization, the calculation of the Hessian matrix (the matrix of second derivatives of energy with respect to atomic coordinates) yields the vibrational frequencies and their corresponding intensities. These predicted frequencies can be compared with experimental data, if available, to confirm the structure or can be used to guide the interpretation of an experimental spectrum. diva-portal.orgresearchgate.net
The predicted IR spectrum for this compound would exhibit characteristic absorption bands corresponding to the vibrations of its specific functional groups. These include the stretching and bending vibrations of the C-O-C ether linkage within the oxepino ring, the C=N stretching of the isoxazole ring, the C-O stretching of the methoxy group, and various C-H and C-C bond vibrations. By analyzing the computed spectrum, researchers can gain insight into the molecule's structural and electronic properties. researchgate.net
Table 1: Predicted Infrared (IR) Vibrational Frequencies for this compound
| Predicted Frequency (cm⁻¹) | Vibrational Mode Assignment | Functional Group |
| 3100-3000 | C-H Stretch | Aromatic/Heterocyclic C-H |
| 2950-2850 | C-H Stretch | Methoxy (-OCH₃) |
| 1650-1600 | C=N Stretch | Isoxazole Ring |
| 1600-1550 | C=C Stretch | Heterocyclic Rings |
| 1450-1400 | C-H Bend | Methoxy (-OCH₃) |
| 1250-1150 | Asymmetric C-O-C Stretch | Oxepino Ring Ether |
| 1100-1000 | C-O Stretch | Methoxy Group |
| 950-850 | N-O Stretch | Isoxazole Ring |
Note: The data in this table is hypothetical and represents typical frequency ranges for the assigned functional groups. Actual computed values would be specific to the molecule's unique electronic structure.
Mass Spectrometry Fragmentation Pattern Prediction
Computational mass spectrometry is a powerful tool for predicting the fragmentation pattern of a molecule upon ionization. This prediction is crucial for identifying unknown compounds and for elucidating the structure of newly synthesized molecules. The process involves simulating the ionization of the parent molecule to form a molecular ion (M⁺) and then calculating the energies required to break various bonds, leading to the formation of fragment ions. savemyexams.com The relative abundance of these fragment ions is determined by their stability.
For this compound, the prediction would begin with the calculation of the mass-to-charge ratio (m/z) of the molecular ion. Subsequent fragmentation pathways would be explored based on the strengths of the chemical bonds and the stability of the resulting cationic fragments. The fused ring system of this compound presents several potential fragmentation routes. Likely fragmentation events would include the loss of the methoxy group, cleavage of the oxepino ring, and fragmentation of the isoxazole ring. Two-dimensional mass spectrometry techniques could further help in correlating precursor and fragment ions for complex mixtures. nih.gov
Table 2: Predicted Mass Spectrometry Fragmentation for this compound
| Predicted m/z | Proposed Fragment Ion | Description of Fragmentation |
| 167 | [C₈H₇NO₃]⁺ | Molecular Ion (M⁺) |
| 152 | [C₇H₄NO₃]⁺ | Loss of a methyl radical (•CH₃) from the methoxy group |
| 136 | [C₈H₇NO₂]⁺ | Loss of a methoxy radical (•OCH₃) |
| 124 | [C₇H₆NO₂]⁺ | Cleavage and loss of CO from the oxepino ring |
| 95 | [C₅H₄NO]⁺ | Fragmentation of the oxepino ring |
| 68 | [C₃H₂NO]⁺ | Cleavage of the isoxazole ring |
Note: This table contains hypothetical data based on common fragmentation patterns of related heterocyclic compounds. The actual fragmentation would be confirmed by experimental mass spectrometry.
Molecular Docking and Dynamics Simulations for Mechanistic Interaction Studies
Molecular docking and molecular dynamics (MD) simulations are computational techniques that provide detailed insights into the interaction between a small molecule (ligand) and a macromolecular target, typically a protein. These methods are fundamental in drug discovery and molecular biology for predicting the binding affinity and mode of a ligand to a protein's active site. nih.govnih.gov
Molecular Docking
Molecular docking predicts the preferred orientation of a ligand when bound to a target protein. For this compound, this would involve docking the compound into the active site of a biologically relevant protein. Given that many isoxazole derivatives exhibit anti-inflammatory properties, a likely target for such studies would be the cyclooxygenase (COX) enzymes, COX-1 and COX-2. researchgate.net The docking algorithm samples a large number of possible conformations and orientations of the ligand within the protein's binding pocket and scores them based on a force field, which estimates the binding energy. sphinxsai.com The results would identify the most stable binding pose and the key intermolecular interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the complex. mdpi.com
Table 3: Hypothetical Molecular Docking Results of this compound with COX-2
| Parameter | Value |
| Binding Affinity (kcal/mol) | -8.5 |
| Interacting Residues | Arg120, Tyr355, Ser530, Val523 |
| Hydrogen Bonds Formed | Ser530 (with isoxazole nitrogen), Arg120 (with methoxy oxygen) |
| Hydrophobic Interactions | Val523, Ala527 |
Note: The data presented here is illustrative. Actual docking results would be generated using specific protein structures (e.g., PDB ID: 4COX) and docking software.
Molecular Dynamics Simulations
Following molecular docking, molecular dynamics (MD) simulations can be employed to study the dynamic behavior of the ligand-protein complex over time. An MD simulation solves Newton's equations of motion for the atoms in the system, providing a trajectory that reveals the flexibility of the complex and the stability of the binding interactions. For the this compound-COX-2 complex, an MD simulation would assess the stability of the docked pose. Analysis of the simulation could include calculating the root-mean-square deviation (RMSD) of the ligand and protein backbone to evaluate conformational stability and analyzing the persistence of hydrogen bonds and other key interactions throughout the simulation. mdpi.com These simulations offer a more realistic and dynamic picture of the binding event than static docking models.
Structure Activity Relationship Sar and Structural Modification Studies of 7 Methoxyoxepino 3,2 D Isoxazole Analogues
Design Principles for Modulating the Fused Oxepino[3,2-d]isoxazole Scaffold
The design of novel analogues based on the 7-methoxyoxepino[3,2-d]isoxazole scaffold would likely be guided by established principles in medicinal chemistry aimed at optimizing pharmacological activity, selectivity, and pharmacokinetic properties.
Rational Design Based on Target Interaction Hypotheses
Rational drug design for analogues of this compound would commence with the identification of a biological target. rsc.orgacs.org Once a target is identified, computational methods such as molecular docking can be employed to predict the binding mode of the parent compound. nih.gov These models can help hypothesize key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, between the ligand and the target's binding site.
For instance, the oxygen and nitrogen atoms of the isoxazole (B147169) ring are potential hydrogen bond acceptors. nih.govespublisher.com The methoxy (B1213986) group on the oxepine ring can also act as a hydrogen bond acceptor or participate in hydrophobic interactions. ontosight.ai The aromatic nature of the isoxazole ring allows for potential π-π stacking interactions with aromatic residues in the binding pocket. nih.gov
Subsequent design strategies would involve modifying the scaffold to enhance these interactions. This could include introducing hydrogen bond donors or acceptors, altering the size and lipophilicity of substituents to optimize hydrophobic contacts, and modifying the electronic properties of the rings to fine-tune electrostatic interactions. nih.gov
Scaffold Hopping and Isosteric Replacements
Scaffold hopping is a powerful strategy in drug discovery to identify structurally novel compounds with similar biological activity to a known active molecule. slideshare.netnih.gov For the oxepino[3,2-d]isoxazole core, this could involve replacing the entire fused system with other bicyclic or even monocyclic scaffolds that maintain a similar spatial arrangement of key pharmacophoric features. The goal is to discover new chemical entities with improved properties, such as enhanced potency, better metabolic stability, or novel intellectual property. nih.gov
Isosteric and bioisosteric replacements are more conservative modifications where a functional group is exchanged for another with similar physical and chemical properties. nih.govajptr.com This strategy is often used to address liabilities in a lead compound, such as poor metabolic stability or toxicity, while retaining the desired biological activity. sci-hub.se For example, the methoxy group at the 7-position could be replaced with other small electron-donating groups like an ethoxy or a methylthio group to probe the impact on activity and metabolism. Similarly, the oxygen atom in the oxepine ring could potentially be replaced with a sulfur atom (thiepine) or a methylene (B1212753) group to explore the importance of this heteroatom for biological activity.
Positional and Electronic Effects of Substituents on Biological Recognition
The biological activity of analogues of this compound would be highly dependent on the nature, position, and electronic properties of substituents on both the isoxazole and oxepino rings.
SAR of Modifications on the Isoxazole Moiety
The isoxazole ring is a versatile scaffold found in numerous biologically active compounds. nih.govnih.gov Its substitution pattern significantly influences biological activity.
Substituents at C3 and C5: In many isoxazole-containing compounds, substituents at the C3 and C5 positions play a crucial role in target recognition. For example, in a series of 3,5-disubstituted isoxazole derivatives, the nature of the aryl group at the C5 position significantly impacted antibacterial activity. nih.gov Similarly, modifications at these positions in the oxepino[3,2-d]isoxazole scaffold would likely have a profound effect on biological activity.
The following table illustrates the impact of substituents on the isoxazole ring in a series of hypothetical analogues, based on general SAR principles observed in other isoxazole-containing compounds.
| Compound | Modification on Isoxazole Moiety | Hypothetical Biological Activity |
| Analogue A | Unsubstituted | Baseline |
| Analogue B | C3-Methyl | Potentially increased due to hydrophobic interaction |
| Analogue C | C3-Phenyl | May increase or decrease activity depending on target |
| Analogue D | C5-Halogen | Could enhance activity through halogen bonding |
This table is for illustrative purposes only and is based on general principles, not on experimental data for this compound.
SAR of Modifications on the Oxepino Ring System
Ring Conformation: The flexibility of the oxepine ring can be constrained by introducing substituents or by creating further ring fusions. Such modifications would lock the molecule into a specific conformation, which could be either beneficial or detrimental to binding affinity, depending on the target's requirements.
Substituent Effects: The position and nature of substituents on the oxepino ring are critical. For example, adding bulky groups could sterically hinder binding, while introducing polar groups might improve solubility and provide additional hydrogen bonding opportunities. The electronic properties of substituents on any aromatic portion of the oxepino ring system would also influence its interaction with the target.
Role of the 7-Methoxy Group in Modulating Interaction Affinity and Selectivity
The methoxy group at the 7-position is a key feature of the parent compound. Its role in biological activity can be multifaceted.
Hydrogen Bonding: The oxygen atom of the methoxy group can act as a hydrogen bond acceptor, forming a crucial interaction with a hydrogen bond donor residue in the target protein. ontosight.ai
Conformational Influence: The methoxy group can influence the preferred conformation of the oxepine ring through steric and electronic effects, thereby affecting how the molecule presents itself to the binding site.
Metabolic Stability: Methoxy groups are common sites of metabolism (O-demethylation). Modifying or replacing this group could alter the metabolic stability of the compound.
To probe the importance of the 7-methoxy group, a systematic SAR study would involve its replacement with various other functional groups, as illustrated in the hypothetical table below.
| Compound | Modification at Position 7 | Hypothetical Effect on Activity |
| Parent Compound | -OCH3 | Baseline |
| Analogue E | -OH | May increase hydrogen bonding but alter electronics |
| Analogue F | -H | To assess the necessity of a substituent at this position |
| Analogue G | -F | Similar size, but different electronic properties |
| Analogue H | -CH3 | Removes hydrogen bonding capability, increases lipophilicity |
This table is for illustrative purposes only and is based on general principles, not on experimental data for this compound.
Combinatorial and Parallel Synthesis Strategies for Analogue Library Generation
To explore the chemical space around a lead compound like a substituted oxepino[3,2-d]isoxazole, combinatorial chemistry and parallel synthesis are powerful tools for generating large libraries of analogues for high-throughput screening. nih.govias.ac.in These techniques allow for the systematic modification of different parts of the molecule to identify key structural features responsible for biological activity.
One common strategy for synthesizing isoxazole libraries is the 1,3-dipolar cycloaddition of nitrile oxides with alkynes or alkenes. nih.govnih.gov For a fused system like oxepino[3,2-d]isoxazole, an intramolecular version of this reaction could be employed. researchgate.net
Parallel Synthesis of Substituted Isoxazoles:
A general approach to parallel synthesis of a library of 3,5-disubstituted isoxazoles often involves the reaction of various aldehydes with hydroxylamine (B1172632) to form oximes, followed by in situ conversion to nitrile oxides and cycloaddition with a selection of alkynes. This method allows for diversity at both the C3 and C5 positions of the isoxazole ring.
For generating libraries of more complex, substituted isoxazoles, multi-step solid-phase or solution-phase synthesis strategies are employed. For instance, a 51-member library of 3,4,5-trisubstituted isoxazoles was successfully generated using palladium-catalyzed cross-coupling reactions on a 4-iodoisoxazole (B1321973) scaffold. nih.govacs.org This approach highlights how a common intermediate can be diversified to produce a wide range of analogues.
Table 1: Example of a Parallel Synthesis Scheme for a Trisubstituted Isoxazole Library
| Step | Reaction | Reactants | Purpose |
| 1 | Iodocyclization | Z-2-alkyn-1-one O-methyl oximes | Formation of a 3,5-disubstituted-4-iodoisoxazole core. nih.gov |
| 2 | Suzuki Coupling | 4-iodoisoxazole, various boronic acids | Introduction of diverse aryl or heteroaryl groups at the C4 position. acs.org |
| 3 | Sonogashira Coupling | 4-iodoisoxazole, various terminal alkynes | Introduction of alkynyl moieties at the C4 position. acs.org |
| 4 | Heck Coupling | 4-iodoisoxazole, various alkenes | Introduction of vinyl groups at the C4 position. acs.org |
| 5 | Carbonylation/Amidation | 4-iodoisoxazole, CO, various amines | Formation of C4-carboxamides. acs.org |
This modular approach allows for the rapid generation of a library with diverse functionalities, which is crucial for exploring the structure-activity relationships of a novel scaffold.
Ligand Efficiency and Binding Affinity Optimizations
The optimization of lead compounds aims to enhance their binding affinity for a specific biological target while maintaining favorable physicochemical properties. Ligand efficiency (LE) is a key metric used in this process, as it relates the potency of a compound to its size (typically measured by the number of heavy atoms).
For isoxazole-containing compounds, SAR studies have shown that small modifications can lead to significant changes in binding affinity. For example, in a series of 3,5-dimethylisoxazole (B1293586) derivatives targeting bromodomains, the introduction of a hydroxyl group and optimization of the linker led to a significant increase in potency. acs.org
Binding Affinity and Ligand Efficiency Data for Representative Isoxazole Analogues:
The following table presents hypothetical binding affinity and ligand efficiency data for a series of analogues to illustrate the optimization process. This data is representative of what would be sought in a drug discovery program for isoxazole derivatives.
Table 2: Illustrative Binding Affinity and Ligand Efficiency Data for Isoxazole Analogues
| Compound | Modification from Lead | Target Binding Affinity (IC₅₀, nM) | Ligand Efficiency (LE) |
| Lead Compound | - | 500 | 0.25 |
| Analogue 1 | Addition of a methyl group at C5 | 250 | 0.26 |
| Analogue 2 | Replacement of C7-methoxy with ethoxy | 450 | 0.24 |
| Analogue 3 | Introduction of a hydroxyl group on the oxepine ring | 100 | 0.28 |
| Analogue 4 | Replacement of isoxazole with pyrazole | >1000 | <0.20 |
| Analogue 5 | Conformationally restricted linker at C7 | 50 | 0.30 |
This data is hypothetical and for illustrative purposes only.
Key Optimization Strategies:
Introduction of Hydrogen Bond Donors/Acceptors: The placement of groups capable of forming hydrogen bonds with the target protein can significantly enhance binding affinity. For instance, the pyrrole (B145914) moiety in some isoxazole-based inhibitors forms crucial hydrogen bonds with the protein backbone. acs.org
Conformational Restriction: Locking a flexible molecule into its bioactive conformation through the introduction of rings or rigid linkers can reduce the entropic penalty of binding, thereby increasing affinity. acs.org
In silico molecular docking studies are often used to predict the binding modes of designed analogues and to rationalize observed SAR trends. pnrjournal.com By comparing the binding energies and interactions of different analogues, researchers can make more informed decisions about which compounds to synthesize and test. pnrjournal.combibliotekanauki.pl
Exploration of Biological Activities and Molecular Interactions of 7 Methoxyoxepino 3,2 D Isoxazole Mechanistic Research Focus
Identification and Characterization of Molecular Targets
No research data is available to identify or characterize the molecular targets of 7-Methoxyoxepino[3,2-d]isoxazole.
Enzymatic Inhibition/Activation Mechanisms (e.g., kinase, phosphatase, protease inhibition)
There is no available information from scientific studies regarding the enzymatic inhibition or activation mechanisms of this compound.
Receptor Binding and Activation/Antagonism Mechanisms
There are no public data on the receptor binding, activation, or antagonism properties of this compound.
Protein-Ligand Interaction Analysis via Biophysical Techniques (e.g., SPR, ITC)
No studies utilizing biophysical techniques such as Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to analyze the protein-ligand interactions of this compound have been found.
Investigation of Cellular Pathway Modulation
In Vitro Studies on Defined Cell Lines to Elucidate Mechanism of Action
There are no published in vitro studies on defined cell lines that would elucidate the mechanism of action for this compound.
Future Directions and Emerging Research Avenues
Development of Asymmetric Synthetic Routes to Chiral Oxepino[3,2-d]isoxazoles
The synthesis of enantiomerically pure chiral compounds is a cornerstone of modern medicinal chemistry, as different enantiomers of a molecule can exhibit vastly different biological activities. The development of asymmetric synthetic routes to produce chiral oxepino[3,2-d]isoxazoles is a critical area of future research. Organocatalytic asymmetric reactions have become an efficient method for constructing chiral heterocyclic compounds. sioc-journal.cn These strategies could offer pathways to highly functionalized and stereochemically defined oxepino[3,2-d]isoxazole derivatives.
Researchers are exploring the use of chiral catalysts to control the stereochemical outcome of key bond-forming reactions in the synthesis of these molecules. mdpi.comrsc.org For instance, squaramide-catalyzed asymmetric domino reactions have shown promise in creating complex isoxazole-containing spirooxindoles with high diastereoselectivity and enantioselectivity. rsc.org Similar strategies could be adapted for the asymmetric synthesis of the oxepino[3,2-d]isoxazole core. The development of such methods would not only provide access to a wider range of chiral derivatives for biological screening but also contribute to the broader field of asymmetric synthesis. mdpi.com
Advanced Spectroscopic Techniques for In-Depth Structural and Dynamic Characterization
A thorough understanding of the three-dimensional structure and dynamic behavior of 7-Methoxyoxepino[3,2-d]isoxazole and its analogs is essential for elucidating their structure-activity relationships. While standard spectroscopic techniques like NMR and IR provide valuable structural information, advanced methods can offer deeper insights. researchgate.netmdpi.comsemanticscholar.org
Future research will likely employ techniques such as single-crystal X-ray diffraction to determine the precise solid-state conformation of these molecules. researchgate.netmdpi.com Furthermore, computational methods, including Density Functional Theory (DFT), can be used to complement experimental data by providing insights into molecular geometry, electronic properties, and vibrational frequencies. researchgate.netnih.gov For molecules with flexible ring systems like the oxepine moiety, variable-temperature NMR studies and computational molecular dynamics simulations can be used to probe conformational dynamics, which may be crucial for receptor binding and biological activity. The rotational spectra of related isoxazole (B147169) derivatives have been studied to provide accurate line catalogs for potential astronomical observation, indicating the level of detail that can be achieved. nih.gov
Artificial Intelligence and Machine Learning in the Design and Synthesis of Analogues
The integration of artificial intelligence (AI) and machine learning (ML) is poised to revolutionize the field of chemical synthesis and drug discovery. scienceopen.com These powerful computational tools can be applied to accelerate the design and synthesis of novel this compound analogues with improved properties. sesjournal.comd-nb.info
ML models can be trained on existing chemical reaction data to predict the outcomes of new reactions, optimize reaction conditions, and even propose novel synthetic routes. sesjournal.commit.edu This can significantly reduce the time and resources required for experimental work. For instance, AI algorithms have been successfully used to predict the yields of complex coupling reactions involving isoxazoles. d-nb.info In the context of drug design, AI can be used to screen virtual libraries of compounds for potential biological activity, predict ADME-Tox (absorption, distribution, metabolism, excretion, and toxicity) properties, and identify key structural features responsible for desired effects. nih.gov By leveraging AI and ML, researchers can more efficiently explore the chemical space around the oxepino[3,2-d]isoxazole scaffold to identify promising new drug candidates. scienceopen.com
Expanding the Scope of Biological Targets and Mechanistic Understanding
While the initial biological evaluation of this compound may have focused on a specific target or pathway, future research will aim to broaden the scope of its potential therapeutic applications. The isoxazole moiety is a "privileged scaffold" found in a wide range of biologically active compounds, including anti-inflammatory, antimicrobial, and anticancer agents. rsc.orgsemanticscholar.orgresearchgate.netedu.krd
Systematic screening of this compound and its derivatives against a diverse panel of biological targets, such as enzymes and receptors, could uncover new and unexpected activities. edu.krd Once a promising biological activity is identified, detailed mechanistic studies will be crucial to understand how the compound exerts its effect at the molecular level. Techniques such as molecular docking can be used to predict the binding mode of the compound to its target protein, providing insights that can guide the design of more potent and selective analogues. nih.govedu.krdedu.krd Further in-depth studies will be necessary to fully elucidate the mechanism of action. mdpi.com
Exploration of Novel Reactivity Patterns for the Oxepino[3,2-d]isoxazole Scaffold
The unique fused ring system of oxepino[3,2-d]isoxazole offers opportunities for exploring novel chemical transformations. The inherent reactivity of the isoxazole and oxepine rings can be harnessed to create a diverse range of new molecular architectures. nih.govbeilstein-journals.org
For example, the isoxazole ring can undergo various ring-opening and rearrangement reactions to provide access to other heterocyclic systems. nih.gov The oxepine ring can also be subject to a variety of transformations. The development of new synthetic methodologies that leverage the intrinsic reactivity of the oxepino[3,2-d]isoxazole scaffold will not only expand the chemical diversity of accessible compounds but also contribute to the fundamental understanding of heterocyclic chemistry. nih.gov These novel reactivity patterns could lead to the discovery of compounds with unique biological profiles and applications.
Q & A
Q. What are the common synthetic routes for preparing 7-Methoxyoxepino[3,2-d]isoxazole, and what factors influence reaction yields?
Synthesis of this compound can be inferred from analogous isoxazole derivatives. Key steps include:
- Cyclization : Formation of the oxepine ring via intramolecular cyclization under acidic or basic conditions.
- Substitution : Methoxy group introduction via nucleophilic substitution or metal-catalyzed coupling (e.g., using methoxide or Cu-mediated reactions).
- Purification : Recrystallization from ethanol/water mixtures or column chromatography to isolate the product.
Q. Critical Factors :
- Reagent selection : Oxidizing agents (e.g., KMnO₄) and reducing agents (e.g., NaBH₄) must be compatible with the isoxazole ring stability .
- Temperature : Controlled reflux (e.g., 18 hours at 80°C) ensures complete reaction without decomposition .
Q. Which spectroscopic techniques are most effective for characterizing the structure of this compound?
- NMR Spectroscopy : ¹H/¹³C NMR identifies methoxy protons (δ 3.2–3.8 ppm) and oxepine/isoxazole ring protons.
- X-ray Crystallography : Resolves bond lengths (e.g., C-O in oxepine: ~1.36 Å) and torsional angles, critical for confirming stereochemistry .
- IR Spectroscopy : Detects C-O-C (1100–1250 cm⁻¹) and N-O (950–1050 cm⁻¹) stretches.
Validation : Compare data with computational models (e.g., DFT) to validate electronic effects of the methoxy group .
Advanced Research Questions
Q. How can computational modeling (e.g., DFT) predict the reactivity of this compound in electrophilic substitution reactions?
DFT simulations assess:
- Electrophilic Sites : Electron density maps identify reactive positions (e.g., C-5 in isoxazole due to methoxy’s electron-donating effect).
- Transition States : Calculate activation energies for reactions like nitration or halogenation.
| Parameter | Value (Example) | Relevance |
|---|---|---|
| HOMO-LUMO Gap | 4.2 eV | Predicts kinetic stability |
| Fukui Indices (f⁻) | 0.15 at C-5 | Indicates nucleophilic sites |
Reference experimental photodissociation studies (e.g., ) to validate computational pathways .
Q. What strategies resolve contradictions in biological activity data across different studies on isoxazole derivatives?
- Assay Standardization : Control variables like pH, temperature, and enzyme source (e.g., human erythrocyte-derived vs. recombinant enzymes) .
- Structural Analog Comparison : Compare IC₅₀ values of this compound with non-methoxylated analogs to isolate substituent effects.
- Meta-Analysis : Use statistical tools (e.g., ANOVA) to identify outliers in datasets from multiple studies.
Q. How does the methoxy group in this compound influence its pharmacokinetic properties compared to non-methoxylated analogs?
- Lipophilicity : Methoxy increases logP by ~0.5 units, enhancing membrane permeability.
- Metabolic Stability : The methoxy group reduces oxidative metabolism by cytochrome P450 enzymes, prolonging half-life.
- Solubility : Polar methoxy group improves aqueous solubility compared to alkyl-substituted analogs .
Validation : Use HPLC-MS to quantify plasma stability in preclinical models.
Q. What experimental approaches quantify the inhibitory effects of this compound on glutathione-dependent enzymes?
- Enzyme Kinetics : Measure IC₅₀ and Kᵢ values using purified GST/GR enzymes. Example protocol:
- Incubate enzyme with varying inhibitor concentrations.
- Monitor NADPH consumption (GR) or CDNB conjugation (GST) spectrophotometrically.
| Compound | IC₅₀ (μM) | Inhibition Type |
|---|---|---|
| 3-(4-Chlorophenyl) isoxazole | 0.059 | Uncompetitive |
| 3-(4-Bromophenyl) isoxazole | 0.099 | Competitive |
- Docking Studies : Use AutoDock to predict binding modes in GST’s active site .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
